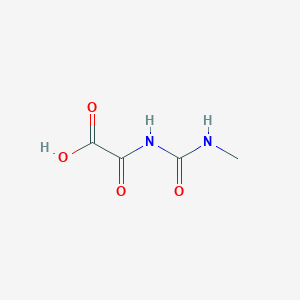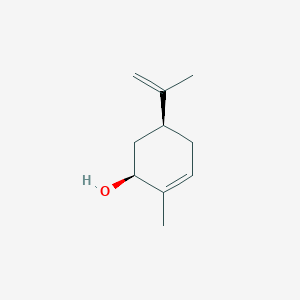
Clausmarin A
描述
Clausmarin A is a terpenoid coumarin compound that has garnered attention for its potential immunosuppressant properties. It was identified through a yeast-based assay designed to detect inhibitors of calcium signaling pathways . This compound has shown promise in alleviating defects caused by hyperactivation of calcium signaling, making it a compound of interest in medicinal chemistry.
准备方法
合成路线和反应条件: 闭环香豆素 A 的合成通常涉及从植物来源中提取,特别是从黄皮果(Clausena harmandiana)的叶片中提取 。提取过程包括溶剂提取,然后进行色谱纯化以分离出纯形式的化合物。
工业生产方法: 虽然关于大规模工业生产的信息有限,但实验室中使用的方法可以放大。这将涉及优化提取和纯化过程,以确保闭环香豆素 A 的产量一致且高。
化学反应分析
反应类型: 闭环香豆素 A 经历各种化学反应,包括:
氧化: 闭环香豆素 A 在特定条件下可以被氧化以形成氧化衍生物。
还原: 还原反应可以将闭环香豆素 A 转化为具有不同生物活性的还原形式。
取代: 闭环香豆素 A 可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代反应。
形成的主要产物: 从这些反应中形成的主要产物包括闭环香豆素 A 的氧化和还原衍生物,每种衍生物都可能具有不同的生物活性。
科学研究应用
化学: 闭环香豆素 A 作为研究钙信号通路抑制剂的模型化合物。
生物学: 它已在酵母和人细胞系中用于研究其对钙信号通路的影响.
医学: 闭环香豆素 A 已显示出作为免疫抑制剂的潜力,类似于 FK506 和环孢菌素 A 等化合物.
工业: 虽然其工业应用仍在探索中,但闭环香豆素 A 的独特特性使其成为进一步研究和开发的候选者。
作用机制
闭环香豆素 A 通过抑制钙调磷酸酶通路发挥作用。 这种抑制很可能是通过抑制钙调磷酸酶磷酸酶活性介导的 。 在酵母和人 Jurkat T 细胞中,闭环香豆素 A 已被证明可以减轻由钙信号超活化引起的缺陷,抑制白介素-2 的产生,并阻止活化 T 细胞核因子 (NFAT) 的去磷酸化 .
类似化合物:
FK506(他克莫司): 一种也抑制钙调磷酸酶通路的免疫抑制剂。
环孢菌素 A: 另一种具有相似作用机制的免疫抑制剂。
比较: 闭环香豆素 A 在其结构上是独特的,因为它是一种萜类香豆素,而 FK506 和环孢菌素 A 分别是大环内酯和环肽化合物。 闭环香豆素 A 通过不同的结构框架抑制钙调磷酸酶通路的潜力突出了它作为一种新型免疫抑制剂的潜力 .
相似化合物的比较
FK506 (Tacrolimus): An immunosuppressant that also inhibits the calcineurin pathway.
Cyclosporin A: Another immunosuppressant with a similar mechanism of action.
Comparison: Clausmarin A is unique in its structure as a terpenoid coumarin, whereas FK506 and cyclosporin A are macrolide and cyclic peptide compounds, respectively. This compound’s ability to inhibit the calcineurin pathway through a different structural framework highlights its potential as a novel immunosuppressant .
属性
IUPAC Name |
6-(2-hydroxypropan-2-yl)-3-methyl-14-(2-methylbut-3-en-2-yl)-2,7,16-trioxatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),11,13,17-tetraen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-7-22(2,3)16-11-14-10-15-12-20-24(6,9-8-19(28-20)23(4,5)26)29-18(15)13-17(14)27-21(16)25/h7,10-11,13,19-20,26H,1,8-9,12H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYZOQQWBTXSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(OC1CC3=C(O2)C=C4C(=C3)C=C(C(=O)O4)C(C)(C)C=C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986966 | |
| Record name | 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67604-65-3 | |
| Record name | Clausmarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clausmarin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



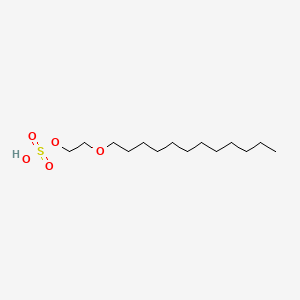
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
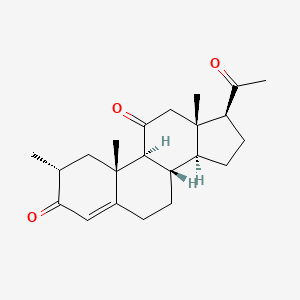
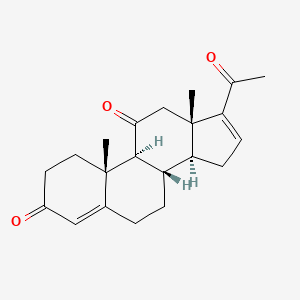
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)

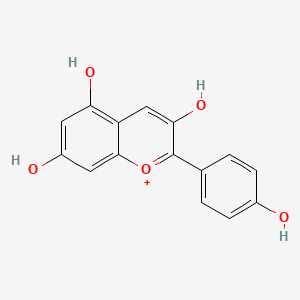

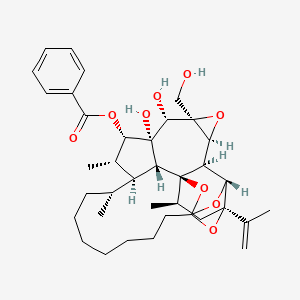
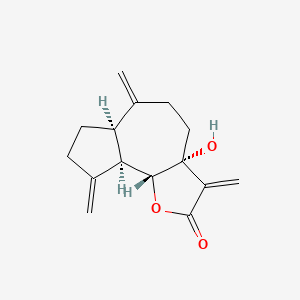
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)
